N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Overview
Description
GNF6702 is a broad-spectrum antiprotozoal drug invented by researchers at the Genomics Institute of the Novartis Research Foundation in 2013 . It exhibits activity against leishmaniasis, Chagas disease, and sleeping sickness, which are caused by kinetoplastid parasites . These parasites share similar biological characteristics, making GNF6702 effective against all three diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNF6702 involves the formal condensation of the carboxy group of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid with the aromatic amino group of 4-fluoro-3-[6-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]aniline . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for GNF6702 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: GNF6702 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxamide and oxazole moieties . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving GNF6702 include strong acids and bases, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products: The major products formed from the reactions of GNF6702 depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
GNF6702 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying proteasome inhibition and its effects on cellular processes . In biology, GNF6702 is employed in research on kinetoplastid parasites and their mechanisms of infection . In medicine, it is investigated for its potential as a treatment for parasitic diseases such as leishmaniasis, Chagas disease, and sleeping sickness . In industry, GNF6702 is explored for its potential use in developing new antiprotozoal drugs and therapies .
Mechanism of Action
GNF6702 acts as an allosteric proteasome inhibitor, which means it binds to a site on the proteasome that is distinct from the active site . This binding induces conformational changes in the proteasome, inhibiting its activity and preventing the degradation of proteins essential for the survival of kinetoplastid parasites . The molecular targets of GNF6702 include the proteasome subunits responsible for protein degradation . By inhibiting these subunits, GNF6702 disrupts the protein turnover process, leading to the accumulation of damaged and misfolded proteins, ultimately resulting in the death of the parasites .
Comparison with Similar Compounds
GNF6702 is unique among proteasome inhibitors due to its selectivity for kinetoplastid parasites and its low toxicity to mammalian cells . Similar compounds include GNF5343 and NITD689, which also exhibit antiprotozoal activity but differ in their potency and selectivity . GNF5343, for example, is an azabenzoxazole that was optimized to produce GNF6702, resulting in improved selectivity and reduced toxicity . NITD689 is another analog that shows favorable pharmacokinetics and significant brain penetration, making it effective in treating central nervous system infections caused by kinetoplastid parasites .
Biological Activity
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, commonly referred to as GNF6702, is a synthetic compound with significant biological activity. Developed by researchers at the Genomics Institute of the Novartis Research Foundation, it has been primarily studied for its antiprotozoal properties and potential applications in treating various diseases.
Chemical Structure and Properties
The compound has a molecular formula of C22H16FN7O2 and a molecular weight of 429.4 g/mol. Its IUPAC name reflects its complex structure involving multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H16FN7O2 |
Molecular Weight | 429.4 g/mol |
CAS Number | 1799329-72-8 |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Purity | >98% |
GNF6702 acts as an allosteric proteasome inhibitor , which means it binds to a site on the proteasome distinct from the active site. This mechanism is crucial for disrupting the protein degradation pathway in parasites, particularly kinetoplastids such as Trypanosoma brucei and Leishmania donovani, which are responsible for diseases like sleeping sickness and leishmaniasis. The compound's selectivity for these parasites over mammalian cells suggests a favorable therapeutic index.
Antiparasitic Activity
Research indicates that GNF6702 exhibits broad-spectrum antiprotozoal activity. In vitro studies have demonstrated its effectiveness against various strains of Trypanosoma and Leishmania. For example, GNF6702 showed an IC50 value in the low nanomolar range against T. brucei, indicating potent antiparasitic effects .
Antimicrobial Properties
In addition to its antiparasitic effects, GNF6702 has been evaluated for antimicrobial activity. Studies have shown that compounds with similar structural motifs exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the pyrimidine moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes .
Case Studies
- Study on Protozoal Infections : A study conducted by Kato et al. highlighted the efficacy of GNF6702 against multiple life cycle stages of Plasmodium falciparum, showcasing its potential as an antimalarial agent .
- Antimicrobial Screening : Another investigation assessed the antibacterial properties of GNF6702 analogs against clinical isolates of resistant pathogens. The results indicated that certain derivatives maintained strong activity against resistant strains, suggesting a valuable role in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of GNF6702 can be attributed to its unique structural features:
- Pyrimidine Core : Essential for interaction with biological targets.
- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.
- Oxazole Group : Contributes to overall stability and solubility in biological systems.
Properties
CAS No. |
1799329-72-8 |
---|---|
Molecular Formula |
C22H16FN7O2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |
InChI Key |
WXZFCGRYVWYYTG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNF6702; GNF-6702; GNF 6702; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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